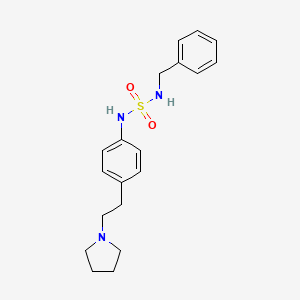![molecular formula C16H22N2O5 B5313604 diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
diethyl 5-{[(propylamino)carbonyl]amino}isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate is an organic compound with a complex structure that includes ester and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid with propyl isocyanate, followed by esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Diethyl 5-aminoisophthalate
- 5-Aminoisophthalic acid
Uniqueness
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate is unique due to its specific functional groups and the combination of ester and amide functionalities. This makes it particularly versatile in various chemical reactions and applications compared to its similar compounds.
属性
IUPAC Name |
diethyl 5-(propylcarbamoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-7-17-16(21)18-13-9-11(14(19)22-5-2)8-12(10-13)15(20)23-6-3/h8-10H,4-7H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKJFVEDQUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-METHOXYPHENYL)-4-[4-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE](/img/structure/B5313528.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)


![methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![N~1~-(1-ethyl-5-oxopyrrolidin-3-yl)-N~2~-[(4-fluoro-2-methylphenyl)sulfonyl]glycinamide](/img/structure/B5313613.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![6-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5313623.png)
![(5Z)-5-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)
